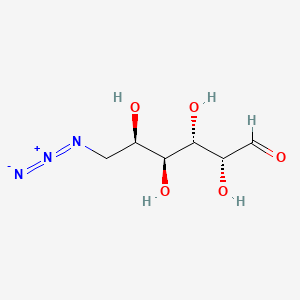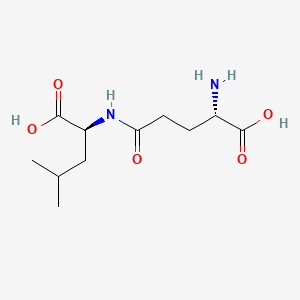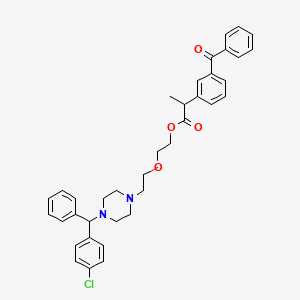
2,4,6-Triiodobenzene-1,3,5-triol
Overview
Description
2,4,6-Triiodobenzene-1,3,5-triol is an organic compound with the molecular formula C6H3I3O3. It is characterized by the presence of three iodine atoms and three hydroxyl groups attached to a benzene ring. This compound is known for its significant molecular weight of 503.80 g/mol and its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triiodobenzene-1,3,5-triol typically involves the iodination of benzene derivatives. One common method includes the reaction of 1,3,5-trihydroxybenzene with iodine in the presence of an oxidizing agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the selective iodination at the 2,4, and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triiodobenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace iodine atoms.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, quinones, and deiodinated compounds .
Scientific Research Applications
2,4,6-Triiodobenzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in halogen bonding studies.
Biology: The compound is studied for its potential use in imaging and diagnostic applications due to its high iodine content.
Medicine: Research is ongoing into its potential use as a radiopaque agent in medical imaging.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which 2,4,6-Triiodobenzene-1,3,5-triol exerts its effects is primarily through its ability to participate in halogen bonding and its reactivity due to the presence of hydroxyl groups. The iodine atoms can form strong interactions with electron-rich sites, making it useful in supramolecular chemistry and materials science .
Comparison with Similar Compounds
2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid: Similar in structure but with carboxyl groups instead of hydroxyl groups.
1,3,5-Triiodobenzene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,4,6-Triiodobenzene-1,3-diol: Contains only two hydroxyl groups, leading to different reactivity and applications
Uniqueness: 2,4,6-Triiodobenzene-1,3,5-triol is unique due to its combination of three iodine atoms and three hydroxyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in halogen bonding studies and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,4,6-triiodobenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQIVUXABFZTSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)O)I)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206428 | |
| Record name | Benzene-1,3,5-triol, 2,4,6-triiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57730-42-4 | |
| Record name | 2,4,6-Triiodo-1,3,5-benzenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57730-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,3,5-triol, 2,4,6-triiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057730424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene-1,3,5-triol, 2,4,6-triiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)










